molecular formula C12H10N4O3 B14620517 9-(p-Methoxyphenyl)xanthine CAS No. 57493-57-9

9-(p-Methoxyphenyl)xanthine

Cat. No.: B14620517
CAS No.: 57493-57-9
M. Wt: 258.23 g/mol
InChI Key: BFEQNJXGESELJF-UHFFFAOYSA-N
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Description

9-(p-Methoxyphenyl)xanthine is a synthetic xanthine derivative that functions as an antagonist for adenosine receptors. Scientific studies on 8-phenylxanthine derivatives have demonstrated that introducing a phenyl ring at the 8-position of the xanthine nucleus is a key structural modification for developing potent and selective adenosine receptor antagonists . The substitution pattern on the phenyl ring, such as the addition of a para-methoxy group, is known to significantly impact the compound's binding affinity and selectivity towards adenosine receptor subtypes (A1, A2A, A2B, and A3) . This makes this compound a valuable chemical tool for investigating adenosine receptor function and for the design and development of new therapeutic agents targeting these receptors. The compound is for research purposes only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

57493-57-9

Molecular Formula

C12H10N4O3

Molecular Weight

258.23 g/mol

IUPAC Name

9-(4-methoxyphenyl)-3H-purine-2,6-dione

InChI

InChI=1S/C12H10N4O3/c1-19-8-4-2-7(3-5-8)16-6-13-9-10(16)14-12(18)15-11(9)17/h2-6H,1H3,(H2,14,15,17,18)

InChI Key

BFEQNJXGESELJF-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C=NC3=C2NC(=O)NC3=O

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 9 P Methoxyphenyl Xanthine

Synthetic Routes for 9-Aryl Xanthines

The creation of 9-aryl xanthines is fundamentally dependent on the successful formation of the purine (B94841) bicyclic structure. This process is typically achieved through the synthesis of a pyrimidine (B1678525) precursor followed by the closure of the imidazole (B134444) ring.

The most prevalent and historically significant method for constructing the xanthine (B1682287) core is the Traube purine synthesis. nih.gov This classical approach begins with the synthesis of a substituted 6-aminouracil (B15529), a key pyrimidine intermediate. biointerfaceresearch.comnih.gov The process often starts by condensing a substituted urea (B33335) with cyanoacetic acid in the presence of a dehydrating agent like acetic anhydride. biointerfaceresearch.com The resulting cyanoacetyl urea intermediate undergoes ring closure upon treatment with an alkali to form the 6-aminouracil derivative. biointerfaceresearch.com

Once the 6-aminouracil is obtained, the next critical step is the formation of a 5,6-diaminouracil (B14702). This is typically achieved through a two-step sequence involving nitrosation at the C5 position, followed by reduction of the nitroso group to an amino group. nih.gov With the 5,6-diaminouracil precursor in hand, the final step is the cyclization to form the fused imidazole ring, completing the xanthine skeleton. nih.gov Various reagents can be employed for this ring closure, which dictates the substituent at the C8 position. nih.govfrontiersin.org

Common cyclization strategies include:

Reaction with Formic Acid or Triethyl Orthoformate: Leads to the formation of 8-unsubstituted xanthines. nih.govasianpubs.org Microwave-assisted procedures using triethyl orthoformate have been shown to dramatically reduce reaction times and improve yields. asianpubs.orgnih.gov

Condensation with Aldehydes: Reacting the 5,6-diaminouracil with an aldehyde produces an imine intermediate (a Schiff base), which then undergoes oxidative cyclization to yield an 8-substituted xanthine. nih.govfrontiersin.org

Reaction with Carboxylic Acids: Amide formation between the 5-amino group and a carboxylic acid, often facilitated by a coupling agent like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI), is followed by cyclization to give 8-substituted xanthines. nih.govfrontiersin.org

Table 1: Common Precursors and Cyclization Strategies for Xanthine Ring Formation
Pyrimidine PrecursorCyclization ReagentResulting C8-SubstituentReference
5,6-DiaminouracilTriethyl OrthoformateHydrogen (unsubstituted) nih.govasianpubs.org
5,6-DiaminouracilAldehydes (R-CHO)Aryl or Alkyl group (R) frontiersin.org
5,6-DiaminouracilCarboxylic Acids (R-COOH)Aryl or Alkyl group (R) nih.gov
6-AlkylaminouracilDiethyl Azodiformate (DAD)Varies (part of a multi-step process) rsc.org

The xanthine molecule possesses four nitrogen atoms (N1, N3, N7, and N9), making regioselective functionalization a significant synthetic challenge. uniroma1.it While electrophilic attack generally favors the N9 position in purines, mixtures of N7 and N9 isomers are common. researchgate.net The outcome of alkylation or arylation reactions is influenced by several factors, including the steric and electronic properties of existing substituents on the xanthine ring, the nature of the electrophile, and the reaction conditions (solvent, base, temperature).

For the synthesis of 9-aryl xanthines, achieving high selectivity for the N9 position is crucial. Direct N-arylation methods using aryl halides or arylboronic acids have been developed to favor N9 substitution. Copper-catalyzed reactions, in particular, have demonstrated high selectivity for the N9 position of the purine core. researchgate.netrsc.org The presence of a carbonyl group adjacent to the N7 position in the uracil (B121893) ring can electronically disfavor substitution at N7, thereby enhancing the preference for N9 arylation. researchgate.net

Introduction of the p-Methoxyphenyl Moiety

With a reliable method to construct the xanthine core, the next stage is the specific introduction of the p-methoxyphenyl group at the N9 nitrogen. This is typically accomplished through modern cross-coupling reactions.

Copper-mediated N-arylation reactions are highly effective for forging the N-C(aryl) bond at the N9 position of purines. researchgate.netresearchgate.net These methods provide a direct route to 9-aryl xanthines and are generally preferred over older, harsher techniques. A common approach involves the coupling of the xanthine core with an appropriate arylating agent, such as p-methoxyphenylboronic acid.

This type of reaction, often referred to as a Chan-Lam coupling or an Ullmann-type condensation, typically employs a copper(I) or copper(II) salt as the catalyst. The reaction proceeds with high selectivity for the N9-position. researchgate.netrsc.org An efficient protocol for the N-arylation of various purines utilizes a Cu(I) catalyst with a specific ligand, such as 4,7-bis(2-hydroxyethylamino)-1,10-phenanthroline (BHPhen), in an aqueous solvent system. researchgate.net

Table 2: Example Conditions for Copper-Catalyzed N9-Arylation of Purines
Purine SubstrateArylating AgentCatalyst SystemSolventSelectivityReference
6-ChloropurineArylboronic AcidsCopper(II) AcetateNot specifiedN9-arylation researchgate.net
PurineIodobenzeneCuBr / Ligand (L3)DMF/H₂OHigh N9 selectivity researchgate.net
Hypoxanthine (B114508)IodobenzeneCuBr / Ligand (L3)DMF/H₂OHigh N9 selectivity researchgate.net
XanthineAryl HalidesCu(I) / BHPhenAqueous DMF or EthanolHigh N9 selectivity rsc.org

For any synthetic route to be practical, particularly for larger-scale production, optimization of reaction conditions is essential. Key parameters that are often adjusted to maximize yield and purity include the choice of catalyst, ligand, base, solvent, reaction temperature, and time.

The development of more robust and environmentally friendly procedures is an ongoing area of research. For instance, conducting N-arylation reactions in water at elevated temperatures using specialized equipment like a Q-tube® has been reported as a simple and clean process for N-H containing heterocycles. mdpi.com Microwave-assisted synthesis has also been widely adopted to accelerate key steps, such as the imidazole ring closure, significantly reducing reaction times from hours to minutes and often improving yields. asianpubs.orgnih.gov For the N9-arylation step, screening different copper sources, ligands, and solvent systems (e.g., DMF/H₂O vs. EtOH/H₂O) can be crucial for achieving cost-effective and scalable synthesis. researchgate.net

Chemical Modification Strategies for the p-Methoxyphenyl Group in 9-(p-Methoxyphenyl)xanthine Derivatives

After the successful synthesis of this compound, the p-methoxyphenyl moiety itself can serve as a handle for further chemical diversification. The functional groups on this aromatic ring—the methoxy (B1213986) group and the phenyl ring—are amenable to various chemical transformations.

A primary modification involves the cleavage of the methyl ether to unmask the corresponding phenol, yielding 9-(p-hydroxyphenyl)xanthine. This transformation is typically accomplished using strong Lewis acids like boron tribromide (BBr₃) or strong proton acids such as hydrobromic acid (HBr). The resulting hydroxyl group is a versatile functional group that can be used for subsequent reactions, including:

Alkylation: To introduce new ether linkages.

Esterification: To form ester derivatives.

Mannich-type reactions: To introduce aminomethyl groups.

The aromatic ring of the p-methoxyphenyl group can also undergo electrophilic aromatic substitution reactions. The electron-donating nature of the ether and the directing effect of the xanthine core would influence the position of substitution, allowing for the introduction of nitro, halogen, or acyl groups onto the phenyl ring, further expanding the library of accessible derivatives.

Pharmacological and Biochemical Investigations of 9 P Methoxyphenyl Xanthine and Analogues

Modulation of Adenosine (B11128) Receptor Subtypes

Xanthine-based compounds are well-established antagonists of adenosine receptors, a family of G protein-coupled receptors that includes the A1, A2A, A2B, and A3 subtypes. The affinity and selectivity of these compounds are highly dependent on the substitution patterns on the xanthine (B1682287) core.

In Vitro Radioligand Binding Affinity Studies on A1, A2A, A2B, and A3 Receptors

Generally, substitution at the N9 position of the xanthine scaffold is detrimental to adenosine receptor affinity. This is in contrast to substitutions at the N1, N3, and C8 positions, which can significantly enhance affinity and selectivity for the various receptor subtypes. For instance, the introduction of alkyl groups at the N1 and N3 positions and an aryl group at the C8 position often leads to potent adenosine receptor antagonists.

While specific Ki values for 9-(p-Methoxyphenyl)xanthine are not documented, the established SAR principles for 9-substituted xanthines suggest that it would likely exhibit significantly lower affinity for A1, A2A, A2B, and A3 receptors compared to its 1-, 3-, or 8-substituted counterparts.

To illustrate the general impact of substitutions on adenosine receptor affinity, the following table presents data for related xanthine derivatives.

Interactive Table: Adenosine Receptor Binding Affinities of Representative Xanthine Derivatives

CompoundSubstitution PatternA1 Ki (nM)A2A Ki (nM)A2B Ki (nM)A3 Ki (nM)
Theophylline (B1681296)1,3-dimethyl12,00025,00013,000>100,000
8-Phenyltheophylline1,3-dimethyl, 8-phenyl701,5001,500>100,000
DPX1,3-diethyl, 8-phenyl44---

Note: Data for this compound is not available. The compounds listed are for comparative illustration of substitution effects. Ki values can vary based on experimental conditions and species.

Mechanistic Analysis of Adenosine Receptor Interactions (e.g., Antagonism, Allosteric Modulation)

Xanthine derivatives almost universally act as competitive antagonists at adenosine receptors. They bind to the same orthosteric site as the endogenous agonist adenosine, thereby preventing its activation of the receptor. This competitive antagonism is a hallmark of the interaction of methylxanthines like caffeine (B1668208) and theophylline with adenosine receptors. It is highly probable that this compound, should it exhibit any measurable affinity, would also act as a competitive antagonist. There is no evidence in the literature to suggest that 9-substituted xanthines would function as allosteric modulators.

Comparative Analysis of 9-Substitution Effects on Adenosine Receptor Affinity and Selectivity

As previously mentioned, substitution at the 9-position of the xanthine ring is generally unfavorable for high-affinity binding to adenosine receptors. This is a consistent finding across numerous studies of xanthine analogues. The imidazole (B134444) portion of the xanthine nucleus, which includes the N7 and N9 positions, plays a crucial role in receptor interaction. While substitutions at N7 can be tolerated and sometimes modulate selectivity, derivatization at N9 typically leads to a significant loss of potency across all adenosine receptor subtypes.

In contrast, modifications at other positions have yielded highly potent and selective antagonists:

N1 and N3 Positions: Small alkyl groups, such as methyl or propyl, are common. The size and nature of these substituents can influence affinity and selectivity for different subtypes.

C8 Position: This position is a key determinant of high affinity and selectivity. The introduction of aryl groups, such as a phenyl ring, dramatically increases potency, particularly for the A1 and A2A receptors. Furthermore, substituents on this 8-phenyl ring can fine-tune the affinity and selectivity profile. Electron-donating groups on an 8-phenyl ring have been shown to be favorable for adenosine receptor affinity.

Therefore, while the p-methoxyphenyl group at the 9-position of the titular compound contains an electron-donating methoxy (B1213986) group, its placement at the N9 position would likely negate any potential benefits to receptor affinity.

Inhibition of Phosphodiesterase (PDE) Isoforms

Xanthine derivatives are also known to be inhibitors of phosphodiesterases (PDEs), a superfamily of enzymes that degrade the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP).

Biochemical Characterization of the PDE Inhibition Profile across Major Isoforms (e.g., PDE1-11)

Similar to the adenosine receptor data, a specific PDE inhibition profile for this compound across the major PDE isoforms (PDE1-11) is not available in the scientific literature. Xanthines such as theophylline and caffeine are known to be non-selective, weak inhibitors of several PDE isoforms. More potent, but still relatively non-selective, inhibition is observed with compounds like 3-isobutyl-1-methylxanthine (IBMX).

The inhibitory activity of xanthine derivatives is influenced by the substituents on the xanthine core. However, detailed SAR studies focusing on the impact of 9-substitutions on the inhibition of a broad panel of PDE isoforms are scarce. Research has more commonly focused on substitutions at other positions to achieve isoform selectivity. For instance, modifications at the N1, N3, and C8 positions have been explored in the development of selective inhibitors for specific PDE families.

Without experimental data, a precise characterization of the PDE inhibition profile of this compound remains speculative. Based on the general properties of xanthines, it would be expected to be a weak, likely non-selective, PDE inhibitor.

Interactive Table: PDE Inhibition Profile of Representative Xanthine Derivatives

CompoundPDE1 IC50 (µM)PDE2 IC50 (µM)PDE3 IC50 (µM)PDE4 IC50 (µM)PDE5 IC50 (µM)
Theophylline>100>10016010035
Caffeine400>1000400500140
IBMX183540104

Note: Data for this compound is not available. The compounds listed are for comparative illustration. IC50 values can vary based on experimental conditions.

Subtype Specificity and Potency Against cGMP- and cAMP-Specific PDEs

The PDE superfamily is divided into families based on their substrate specificity. Some PDEs are specific for cAMP (e.g., PDE4, PDE7, PDE8), some are specific for cGMP (e.g., PDE5, PDE6, PDE9), and others can hydrolyze both (e.g., PDE1, PDE2, PDE3, PDE10, PDE11).

Most simple xanthine derivatives, like theophylline, show weak and non-selective inhibition across both cAMP- and cGMP-specific PDEs. Achieving high potency and selectivity for a particular PDE isoform typically requires significant structural modifications to the xanthine scaffold, often at positions other than N9. For example, extensive research into 8-substituted xanthines has led to the development of more selective inhibitors.

Given the lack of specific data for this compound, it is not possible to definitively comment on its subtype specificity and potency against cGMP- and cAMP-specific PDEs. Based on the general profile of non-selective xanthine PDE inhibitors, it would likely exhibit weak inhibitory activity against multiple PDE isoforms with no significant preference for either cAMP or cGMP-specific enzymes.

Molecular Mechanisms of PDE Interaction and Enzyme Kinetics

The xanthine scaffold is a well-known pharmacophore for the inhibition of phosphodiesterases (PDEs), a superfamily of enzymes that regulate cellular signaling by hydrolyzing cyclic nucleotides like cAMP and cGMP. The potency and selectivity of xanthine derivatives as PDE inhibitors are highly dependent on the nature and position of their substituents.

Research on the structure-activity relationships of xanthine derivatives has consistently shown that substitutions at the N1, N3, and C8 positions are crucial for potent PDE inhibition. For instance, alkyl substitutions at the N1 and N3 positions, and aryl substitutions at the C8 position, have been shown to enhance the inhibitory activity and selectivity towards different PDE isoenzymes, such as PDE9A. A phenyl substituent at the C8 position, for example, can establish strong hydrophobic interactions within the active site of PDE9A, contributing significantly to its inhibitory affinity.

Conversely, substitution at the N9 position of the xanthine ring is generally reported to be detrimental to its activity as a PDE inhibitor. Studies have indicated that N9-substituted xanthine derivatives typically exhibit a loss of bronchodilator potency, an effect often mediated by PDE inhibition. This suggests that the presence of the p-methoxyphenyl group at the N9 position in this compound would likely hinder its ability to effectively bind to and inhibit phosphodiesterase enzymes.

Due to the lack of specific experimental data for this compound, no enzyme kinetics data, such as Michaelis-Menten constants (Km) or maximum reaction velocities (Vmax), can be presented. However, based on the established structure-activity relationships, it is reasonable to hypothesize that this compound would be a weak, if not inactive, inhibitor of phosphodiesterases.

Table 1: General Structure-Activity Relationships of Xanthine Derivatives as PDE Inhibitors

Substitution PositionGeneral Effect on PDE Inhibition
N1Alkyl substitution can enhance potency and selectivity.
N3Alkyl substitution is important for bronchodilator properties.
C8Aryl substitution can significantly increase inhibitory affinity.
N9Substitution generally leads to a loss of activity.

Exploration of Other Potential Molecular Targets and Cellular Pathways

Beyond phosphodiesterases, xanthine derivatives are known to interact with a variety of other molecular targets, leading to a broad range of pharmacological effects. These include adenosine receptors and xanthine oxidase.

Adenosine Receptors: Xanthine derivatives, most notably caffeine and theophylline, are well-known antagonists of adenosine receptors (A1, A2A, A2B, and A3). The antagonism of these receptors is responsible for many of the stimulant effects of these compounds. Similar to PDE inhibition, the affinity and selectivity of xanthine derivatives for adenosine receptors are highly dependent on the substitution pattern. Aryl substitutions at the C8 position have been shown to yield potent adenosine receptor antagonists. However, the influence of an N9 substitution on adenosine receptor binding is less well-characterized but is generally considered to be unfavorable for high-affinity interactions.

Xanthine Oxidase: Xanthine oxidase is a crucial enzyme in purine (B94841) metabolism, catalyzing the oxidation of hypoxanthine (B114508) to xanthine and then to uric acid. Some xanthine derivatives can act as inhibitors of this enzyme. However, there is no specific evidence to suggest that this compound would be a significant inhibitor of xanthine oxidase.

Given the general observation that N9 substitution on the xanthine scaffold tends to diminish its biological activity at common targets, it is plausible that this compound does not potently modulate these or other cellular pathways. Without direct experimental evidence, any discussion of its effects on other potential molecular targets or cellular pathways remains speculative. Further research would be necessary to elucidate the specific pharmacological profile of this compound.

Structure Activity Relationship Sar Elucidation for 9 P Methoxyphenyl Xanthine Scaffolds

Impact of the 9-(p-Methoxyphenyl) Substituent on Specific Biological Activities

Direct experimental data on the specific biological activities of 9-(p-Methoxyphenyl)xanthine is scarce in publicly available scientific literature. However, based on the well-established SAR of the broader xanthine (B1682287) class, certain inferences can be drawn. The introduction of a substituent at the N9 position typically results in a decreased affinity for adenosine (B11128) receptors nih.gov.

The p-methoxyphenyl group is a moderately bulky aromatic substituent. Its placement at the N9 position would likely introduce significant steric hindrance, potentially disrupting the key interactions between the xanthine scaffold and the binding pockets of its biological targets. For adenosine receptors, the planarity of the xanthine ring system and the specific hydrogen bonding patterns are crucial for high-affinity binding. An N9-aryl group would project out of the plane of the core heterocycle, likely clashing with amino acid residues within the receptor's binding site. Therefore, the this compound scaffold is predicted to have significantly lower affinity for adenosine receptors compared to its counterparts substituted at other positions.

Influence of Additional Substitutions on the Xanthine Core (N1, N3, N7, C8) on N9-Aryl Activity and Selectivity

N1 and N3 Positions: Substitutions at these positions are crucial for adenosine receptor affinity. Increasing the alkyl chain length from methyl to propyl or butyl at the N1 and N3 positions often enhances affinity, particularly for the A1 and A2B adenosine receptor subtypes researchgate.net. For instance, replacing the 1,3-dimethyl groups with 1,3-dipropyl groups can increase affinity at the A1 receptor by approximately 20-fold nih.gov. In a 9-aryl-xanthine scaffold, optimizing the N1 and N3 substituents could potentially rescue some of the lost affinity, although it is unlikely to overcome the significant negative impact of the N9 group.

N7 Position: The N7 position is a key determinant of selectivity. For many potent A1 and A2A antagonists, methylation at N7 is a significant requirement. However, its effect is often dependent on the nature of the C8 substituent. In some cases, substitution at N7 can decrease both adenosine receptor antagonism and bronchodilator potency nih.gov.

C8 Position: The C8 position is the most versatile site for introducing substituents to increase potency and modulate selectivity. The introduction of an aryl or cycloalkyl group at this position generally enhances adenosine A1 and A2A receptor antagonism nih.gov. Some 8-phenyl substituted 1,3-dipropylxanthines exhibit a 20 to 400-fold greater affinity for A1 binding sites over A2 receptors nih.gov. It is conceivable that a potent C8-substituent could partially compensate for the unfavorable N9-substitution, though the resulting affinity would likely still be lower than that of an analogous compound without the N9-moiety.

The table below summarizes the general influence of substitutions at various positions on the xanthine core for adenosine receptor affinity.

PositionType of SubstituentGeneral Effect on Adenosine Receptor AffinityPrimary Receptor Selectivity Influenced
N1 Propyl, BenzylIncreases affinity; Propyl is favorable for A2B/A3, Benzyl for A1/A2A nih.govA1, A2A, A2B, A3
N3 Alkyl (e.g., Propyl)Increases affinity and can enhance bronchodilator effect nih.govA1, A2B
N7 MethylOften required for high A1/A2A affinity, but can decrease overall potency depending on other substituents nih.govA1, A2A
C8 Aryl, CycloalkylSubstantially increases affinity and selectivity nih.govA1, A2A
N9 Alkyl, ArylGenerally decreases affinity nih.govnih.govN/A (General reduction)

Stereochemical Considerations and Enantiomeric Activity of Chiral Derivatives (if applicable)

There is no specific information available regarding the stereochemistry of chiral derivatives of this compound. However, stereochemistry has been shown to be a critical factor in the activity of other substituted xanthines. For example, in a series of 1,3-dipropyl-8-phenylethyl-xanthine derivatives, chirality was introduced at the α-carbon adjacent to the C8 position. These studies revealed a distinct configurational preference, with the (R)-enantiomer displaying significantly higher affinity and selectivity for the A1 adenosine receptor compared to the (S)-enantiomer. This demonstrates that the receptor binding pocket is sensitive to the three-dimensional arrangement of substituents on the xanthine scaffold. Should a chiral center be introduced into a 9-aryl-xanthine derivative (e.g., on a substituent of the phenyl ring), it would be plausible to expect differences in activity between the enantiomers.

Comparative SAR Analysis with Other Aromatic and Heteroaromatic Substitutions at the 9-Position

Systematic SAR studies comparing a range of aromatic and heteroaromatic substitutions specifically at the N9 position of the xanthine core are limited. This is primarily because initial screenings have consistently shown that this position is not favorable for substitutions aimed at enhancing biological activity at common xanthine targets like adenosine receptors nih.govnih.gov. Both small hydrophobic groups and larger aryl moieties at N9 tend to reduce affinity.

Research involving N9-alkylation or N9-arylation of xanthines has often been directed towards applications outside of receptor modulation. For instance, quaternization at the N9 position is a key step in the synthesis of N-heterocyclic carbene (NHC) complexes, which have applications in organometallic chemistry and catalysis mdpi.com. In this context, the electronic and steric properties of the N9-substituent are important for the stability and reactivity of the resulting metal complex, rather than for interaction with a biological receptor.

Computational Chemistry and Molecular Modeling Approaches

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). This method is crucial for predicting the binding affinity and mode of interaction between a ligand, such as 9-(p-Methoxyphenyl)xanthine, and a biological target.

For this compound, two primary targets for docking studies would be xanthine (B1682287) oxidase (XO) and adenosine (B11128) receptors (ARs).

Xanthine Oxidase (XO) Inhibition: XO is a key enzyme in purine (B94841) metabolism, and its inhibition is a therapeutic strategy for conditions like gout. nih.gov Molecular docking could predict how this compound fits into the XO active site. The simulation would assess interactions with key amino acid residues, such as Arg880 and Glu802, which are crucial for the catalytic activity of the enzyme. acs.org The methoxyphenyl group would be evaluated for its potential to form hydrophobic or π-π stacking interactions within the binding pocket, potentially enhancing binding affinity compared to unsubstituted xanthines. rsc.org

Adenosine Receptor (AR) Antagonism: Xanthine derivatives are classic antagonists of adenosine receptors (A1, A2A, A2B, A3). nih.govtandfonline.com Docking simulations can predict the binding pose of this compound within the transmembrane helices of these G protein-coupled receptors (GPCRs). The p-methoxyphenyl substituent at the N9 position could explore specific subpockets within the receptor, potentially conferring selectivity for one AR subtype over others.

A hypothetical docking study would yield data on binding energy, which estimates the strength of the interaction, and identify specific interactions like hydrogen bonds and hydrophobic contacts.

Table 1: Hypothetical Molecular Docking Results for this compound This table presents illustrative data for educational purposes and is not derived from experimental results.

Target Protein Predicted Binding Energy (kcal/mol) Key Interacting Residues Predicted Interaction Types
Xanthine Oxidase -8.2 Phe914, Phe1009, Arg880, Thr1010 π-π Stacking, Hydrogen Bond

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Dynamics

Molecular Dynamics (MD) simulations provide a dynamic view of the ligand-receptor complex over time, offering deeper insights than the static picture provided by molecular docking. researchgate.net An MD simulation of the this compound-receptor complex, obtained from docking, would be placed in a simulated physiological environment (water, ions) to observe its behavior.

Key insights from MD simulations would include:

Binding Stability: MD simulations can confirm whether the binding pose predicted by docking is stable over time. The root-mean-square deviation (RMSD) of the ligand is monitored; a stable RMSD value suggests a stable binding mode. acs.org

Conformational Changes: These simulations reveal how the protein and ligand adapt to each other upon binding. For instance, the binding of this compound might induce subtle conformational changes in the loops of an adenosine receptor, which could be critical for its antagonist activity. acs.org

Role of Water Molecules: MD can identify the role of specific water molecules in mediating the interaction between the ligand and the receptor, which is often crucial for high-affinity binding.

Binding Free Energy Calculations: Techniques like MM/PBSA (Molecular Mechanics/Poisson-Boltzmann Surface Area) can be applied to MD trajectories to provide a more accurate estimation of the binding free energy, corroborating the scores from molecular docking. acs.org

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Design of Novel Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activity. researchgate.net To develop a QSAR model for analogues of this compound, a dataset of similar xanthine derivatives with experimentally measured activities (e.g., IC50 values for XO inhibition) would be required.

The process involves:

Data Collection: Gathering a series of xanthine derivatives with varying substituents and their corresponding biological activities.

Descriptor Calculation: For each molecule, numerical descriptors representing its physicochemical properties (e.g., hydrophobicity, electronic properties, steric properties) are calculated.

Model Building: A mathematical model is created using statistical methods to correlate the descriptors with the observed activity.

Validation: The model's predictive power is rigorously tested to ensure it can accurately predict the activity of new, untested compounds. rsc.org

A successful 3D-QSAR model could generate contour maps indicating which regions of the molecule are sensitive to steric, electrostatic, or hydrophobic modifications. nih.gov For this compound, a QSAR model could reveal that increasing the hydrophobicity of the phenyl substituent enhances activity, guiding the synthesis of new analogues with, for example, chloro or trifluoromethyl groups instead of the methoxy (B1213986) group.

Table 2: Illustrative Data for a QSAR Model of Xanthine Derivatives This table presents a simplified, hypothetical dataset to demonstrate the principle of QSAR.

Compound R-Group at N9 LogP (Descriptor 1) Molecular Weight (Descriptor 2) Experimental IC50 (µM) Predicted IC50 (µM)
Analogue 1 -H 0.5 152.1 50.5 48.9
Analogue 2 -Phenyl 2.1 228.2 15.2 16.1
This compound -p-Methoxyphenyl 2.3 258.2 8.7 9.0

Pharmacophore Modeling for Target Interaction Site Identification and Ligand Design

A pharmacophore is an abstract representation of the key molecular features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) necessary for a ligand to interact with a specific biological target. nih.gov Pharmacophore models can be generated based on the structure of a known ligand-receptor complex (structure-based) or from a set of active molecules (ligand-based). researchgate.net

For this compound, a pharmacophore model for XO inhibition could be developed. nih.gov This model might consist of:

A hydrogen bond acceptor corresponding to the carbonyl oxygen on the xanthine ring.

A hydrogen bond donor from the N1 or N7 position of the xanthine core.

An aromatic ring feature representing the phenyl group.

A hydrophobic feature associated with the methoxy group.

This pharmacophore model can then be used as a 3D query to screen large virtual databases of chemical compounds to identify novel, structurally diverse molecules that possess the same essential features and are therefore likely to be active against the target. nih.gov It serves as a powerful tool for discovering new chemical scaffolds that could be developed into potent and selective inhibitors or antagonists.

Advanced Analytical Methods for Research and Characterization in Complex Matrices

Chromatographic Techniques (e.g., HPLC, LC-MS) for Separation, Purity Assessment, and Quantitative Analysis in Research Samples

Chromatographic methods are fundamental for the analysis of xanthine (B1682287) derivatives like 9-(p-Methoxyphenyl)xanthine. researchgate.net High-Performance Liquid Chromatography (HPLC) is a cornerstone for separation, purity assessment, and quantification due to its efficiency, sensitivity, and specificity. srce.hr

Separation and Purity Assessment: Reversed-phase HPLC (RP-HPLC) is the most common approach for the analysis of xanthines. srce.hrlcms.cz In this method, a nonpolar stationary phase, typically a C18 (octadecylsilyl) column, is used with a polar mobile phase. cellulosechemtechnol.roresearchgate.net The separation is based on the differential partitioning of the analyte between the two phases. For this compound, the presence of the methoxyphenyl group increases its hydrophobicity compared to unsubstituted xanthine, leading to longer retention times on a C18 column.

A typical HPLC method involves an isocratic or gradient elution using a mixture of a buffered aqueous solution and an organic modifier like methanol (B129727) or acetonitrile. srce.hr The pH of the mobile phase can be adjusted to control the ionization state of the xanthine molecule and optimize separation. cellulosechemtechnol.ro Purity is assessed by detecting any extraneous peaks in the chromatogram, and peak purity can be confirmed using a photodiode array (PDA) detector, which scans a range of UV wavelengths. researchgate.net

Quantitative Analysis: For quantitative analysis, a calibration curve is constructed by running a series of known concentrations of a this compound standard. The peak area from the unknown sample is then compared to this curve to determine its concentration. UV detection is commonly employed, with the wavelength set to the absorbance maximum of the xanthine core, typically around 270-280 nm. researchgate.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with mass spectrometry provides a powerful tool for both qualitative and quantitative analysis, especially in complex matrices like biological fluids. researchgate.netnih.gov LC-MS combines the superior separation capabilities of HPLC with the high sensitivity and selectivity of mass spectrometry. researchgate.netnih.gov This hyphenated technique is invaluable for identifying and quantifying the parent compound and its metabolites, even at very low concentrations. nih.govebi.ac.uk

ParameterTypical ConditionPurpose
ColumnReversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Separation based on hydrophobicity. cellulosechemtechnol.ro
Mobile PhaseAcetonitrile/Methanol and Water (with formic or acetic acid)Elution of the compound from the column. srce.hr
Elution ModeIsocratic or GradientOptimization of separation and analysis time. researchgate.net
Flow Rate1.0 mL/minEnsures consistent retention times and peak shapes. cellulosechemtechnol.ro
DetectionUV/PDA at ~275 nm or Mass Spectrometry (MS)Detection and quantification of the analyte. researchgate.net
TemperatureAmbient or controlled (e.g., 30-40 °C)Improves reproducibility of retention times. cellulosechemtechnol.ro

High-Resolution Spectroscopic Techniques (e.g., Advanced NMR, Mass Spectrometry) for Structural Confirmation of Synthesized Derivatives and Metabolites

Following synthesis or isolation, unambiguous structural confirmation of this compound and its derivatives is paramount. High-resolution spectroscopic techniques provide detailed information about the molecular structure, connectivity, and elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for elucidating molecular structures.

¹H NMR: Provides information on the number, environment, and connectivity of protons. For this compound, characteristic signals would include those for the aromatic protons on the methoxyphenyl ring (typically two doublets in the 7-8 ppm range), the methoxy (B1213986) group protons (a singlet around 3.8-4.0 ppm), the xanthine core protons (e.g., H-8), and any exchangeable N-H protons. dergipark.org.tr

¹³C NMR: Identifies all unique carbon atoms in the molecule, including the carbonyl carbons of the xanthine ring (typically in the 150-160 ppm region) and the carbons of the aromatic rings. dergipark.org.tr

2D NMR Techniques: Advanced techniques like COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish connectivity between protons and carbons, confirming the precise arrangement of atoms and the position of the methoxyphenyl substituent on the xanthine scaffold. ipb.pt

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS), often coupled with LC (LC-HRMS), provides the exact mass of the parent ion, which can be used to determine the elemental formula with high accuracy. dergipark.org.tr The fragmentation pattern observed in the tandem mass spectrum (MS/MS) offers further structural confirmation. For this compound, characteristic fragmentation would involve cleavage of the bond between the xanthine core and the methoxyphenyl group, as well as fragmentation of the xanthine ring itself. This technique is also critical for identifying metabolites, where mass shifts corresponding to metabolic transformations (e.g., hydroxylation, demethylation) can be detected. ebi.ac.uknih.gov

NucleusHypothetical Chemical Shift (δ, ppm)Assignment
¹H~11.0N-H proton
¹H~8.0C-H proton on xanthine core
¹H~7.8 (d, J=8.8 Hz)2H, Aromatic protons ortho to xanthine
¹H~7.1 (d, J=8.8 Hz)2H, Aromatic protons meta to xanthine
¹H~3.9 (s)3H, Methoxy (-OCH₃) protons
¹³C~155Carbonyl (C=O) carbons
¹³C~160Aromatic carbon attached to methoxy group
¹³C~55Methoxy (-OCH₃) carbon

Specialized Biochemical Assays for In Vitro Target Engagement and Functional Activity Measurement

To understand the biological relevance of this compound, its interaction with specific protein targets must be evaluated. Specialized biochemical assays are designed to measure this target engagement and the resulting functional consequences in a controlled in vitro environment.

Enzyme Inhibition Assays: Many xanthine derivatives are known to inhibit enzymes such as phosphodiesterases (PDEs) or xanthine oxidase (XO). nih.govresearchgate.net If this compound is designed as an enzyme inhibitor, its potency can be determined using an enzyme activity assay. For instance, in a xanthine oxidase inhibition assay, the enzyme's activity is measured by monitoring the formation of uric acid from xanthine, often detected spectrophotometrically. researchgate.net The assay is performed with varying concentrations of this compound to determine the concentration that inhibits 50% of the enzyme's activity (IC₅₀), a key measure of potency. nih.gov

Cell-Based Functional Assays: Beyond purified enzymes, the compound's activity can be assessed in a cellular context. For example, if the target is involved in cell proliferation, an antiproliferative assay (e.g., MTT assay) can be used on cancer cell lines. dergipark.org.tr This measures the compound's ability to reduce cell viability. Target engagement in a cellular environment can be confirmed using techniques like the Cellular Thermal Shift Assay (CETSA), which measures the stabilization of a target protein upon ligand binding. frontiersin.org

Assay TypeTarget ExampleMeasured ParameterExample Result
Enzyme InhibitionXanthine OxidaseIC₅₀ (Half-maximal inhibitory concentration)15.5 µM
AntiproliferativeCancer Cell Line (e.g., A549)GI₅₀ (Half-maximal growth inhibition)22.1 µM
Receptor BindingAdenosine (B11128) ReceptorKᵢ (Inhibition constant)98 nM
Cellular Target EngagementSpecific KinaseEC₅₀ (Half-maximal effective concentration)1.2 µM

Biophysical Methods for Ligand-Protein Interaction Studies (e.g., Surface Plasmon Resonance, Isothermal Titration Calorimetry)

Biophysical methods provide direct evidence of binding between a ligand and its protein target, offering quantitative data on binding affinity, kinetics, and thermodynamics. These label-free techniques are crucial for validating that a compound's biological effect is due to direct interaction with the intended target.

Surface Plasmon Resonance (SPR): SPR is a powerful technique for studying the kinetics of molecular interactions in real-time. In an SPR experiment, the target protein is immobilized on a sensor chip. A solution containing this compound is then flowed over the surface. Binding of the compound to the protein causes a change in the refractive index at the sensor surface, which is detected as a response signal. By analyzing the signal changes during the association and dissociation phases, one can determine the on-rate (kₐ), off-rate (kₑ), and the equilibrium dissociation constant (Kₑ), which is a direct measure of binding affinity.

Isothermal Titration Calorimetry (ITC): ITC is considered the gold standard for characterizing binding thermodynamics. springernature.com It directly measures the heat released or absorbed during a binding event. nih.govspringernature.com In an ITC experiment, a solution of this compound is titrated into a sample cell containing the target protein. The resulting heat change for each injection is measured. The data are fitted to a binding model to determine the binding affinity (Kₐ), binding stoichiometry (n), and the enthalpy of binding (ΔH). From these values, the entropy (ΔS) and Gibbs free energy (ΔG) of binding can also be calculated, providing a complete thermodynamic profile of the interaction.

Thermodynamic ParameterSymbolDescriptionExample Value
Association ConstantKₐMeasure of the binding affinity.2.5 x 10⁶ M⁻¹
Dissociation ConstantKₑInverse of Kₐ; concentration for 50% binding.0.4 µM
StoichiometrynNumber of ligand molecules bound per protein molecule.1.02
Enthalpy ChangeΔHHeat released or absorbed upon binding.-5.8 kcal/mol
Entropy ChangeΔSChange in the system's disorder upon binding.+8.2 cal/mol·K
Gibbs Free Energy ChangeΔGOverall energy change, indicates spontaneity.-8.7 kcal/mol

Applications in Chemical Biology and As Research Probes

Utility as a Protecting Group in Oligonucleotide Synthesis (e.g., as MOX)

In the chemical synthesis of oligonucleotides, protecting groups are essential for temporarily blocking reactive functional groups on the nucleotide building blocks to ensure the correct sequence is assembled. The 9-(p-methoxyphenyl)xanthin-9-yl (MOX) group is an acid-labile hydroxyl protecting group. google.com This means it can be readily removed under mild acidic conditions without damaging the newly synthesized oligonucleotide chain. google.com

Table 1: Comparison of Hydroxyl Protecting Groups in Oligonucleotide Synthesis

Protecting Group Abbreviation Key Feature
9-(p-Methoxyphenyl)xanthin-9-yl MOX Acid-labile
Trityl Tr Acid-labile
Monomethoxytrityl MMT Acid-labile
Dimethoxytrityl DMT Acid-labile

Development as a Pharmacological Tool for Investigating Adenosine (B11128) Receptor and Phosphodiesterase Function

Xanthine (B1682287) and its derivatives are well-known for their interaction with adenosine receptors and their ability to inhibit phosphodiesterases (PDEs). ekb.eg These two actions are central to many of the physiological effects of xanthines like caffeine (B1668208) and theophylline (B1681296). nih.gov The structural modifications of the xanthine core, such as the addition of a p-methoxyphenyl group at the 9-position, can significantly alter the compound's affinity and selectivity for different adenosine receptor subtypes (A1, A2A, A2B, and A3) and various PDE isoenzymes.

The development of specific xanthine derivatives serves as a valuable pharmacological tool to dissect the individual roles of these receptors and enzymes in cellular function. For instance, by comparing the effects of 9-(p-Methoxyphenyl)xanthine with other xanthine analogs that have known potencies at different adenosine receptors, researchers can infer the involvement of specific receptor subtypes in a physiological response. Similarly, its activity against different PDE isoenzymes can help in understanding the contribution of these enzymes to signal transduction pathways. While the natural plant alkaloids caffeine and theophylline are non-selective, synthetic derivatives are being developed to target specific receptor subtypes. nih.gov

Use in Exploring Purine (B94841) Metabolism and Salvage Pathways

Purine metabolism involves a complex network of pathways for the synthesis, interconversion, and degradation of purine nucleotides. wikipathways.org The salvage pathway is a crucial part of this network, allowing cells to recycle purine bases from the breakdown of nucleic acids. mdpi.com Xanthine is a key intermediate in the degradation of purines, ultimately being converted to uric acid by the enzyme xanthine oxidoreductase. researchgate.net

Table 2: Key Enzymes in Purine Catabolism and Salvage

Enzyme Function
Xanthine Oxidoreductase Converts hypoxanthine (B114508) to xanthine, and xanthine to uric acid. researchgate.net
Hypoxanthine-Guanine Phosphoribosyltransferase (HPRT) Salvages hypoxanthine and guanine. mdpi.com
Adenosine Deaminase (ADA) Converts adenosine to inosine.

Application in Studies of Cellular Signaling Pathways and Regulatory Networks

Cellular signaling pathways and regulatory networks are intricate systems that control a vast array of cellular processes, from proliferation and differentiation to apoptosis. nih.gov Many of these pathways are modulated by second messengers like cyclic adenosine monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP), the levels of which are controlled by phosphodiesterases.

As a xanthine derivative, this compound has the potential to influence these signaling pathways by inhibiting PDEs, thereby increasing intracellular levels of cAMP and/or cGMP. This can lead to the activation of downstream effectors such as protein kinase A (PKA) and protein kinase G (PKG). By observing the cellular responses to this compound, researchers can probe the roles of these signaling molecules in specific physiological or pathological contexts. The compound can be used to investigate how alterations in purine-related signaling affect gene regulatory networks and ultimately cell fate and function. nih.gov

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